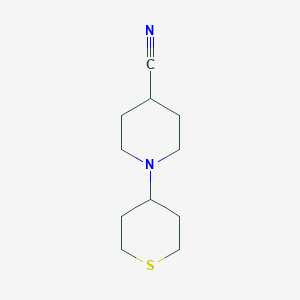![molecular formula C15H14ClN5S B12243478 4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12243478.png)
4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core, a pyrazine ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the pyrazine ring, and the incorporation of the azetidine moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the benzothiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro and methyl groups via substitution reactions.
Coupling Reactions: Use of coupling reactions to attach the pyrazine ring and azetidine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Pyrazine Derivatives: Compounds featuring the pyrazine ring with various functional groups.
Azetidine Derivatives: Compounds containing the azetidine moiety with different substituents.
Uniqueness
4-chloro-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is unique due to the combination of its structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand its potential and applications in various fields.
Properties
Molecular Formula |
C15H14ClN5S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H14ClN5S/c1-20(10-8-21(9-10)13-7-17-5-6-18-13)15-19-14-11(16)3-2-4-12(14)22-15/h2-7,10H,8-9H2,1H3 |
InChI Key |
DZJATOVGHIZNOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(S3)C=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12243407.png)
![3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12243409.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B12243413.png)
![3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12243416.png)
![1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B12243422.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1,3-thiazole-4-carbonyl)piperidine](/img/structure/B12243429.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylethan-1-one](/img/structure/B12243435.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine](/img/structure/B12243441.png)
![tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate](/img/structure/B12243443.png)
![4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B12243447.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12243492.png)
![2-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B12243494.png)
![6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B12243499.png)
